molecular formula C26H26N4O3S B13730049 4,4'-((1E,1'E)-(1-((3-(Dimethylamino)propyl)sulfonyl)-4-oxopiperidine-3,5-diylidene)bis(methaneylylidene))dibenzonitrile

4,4'-((1E,1'E)-(1-((3-(Dimethylamino)propyl)sulfonyl)-4-oxopiperidine-3,5-diylidene)bis(methaneylylidene))dibenzonitrile

Cat. No.: B13730049
M. Wt: 474.6 g/mol
InChI Key: ACOAFAKBTXAOQG-KOJZRSEWSA-N
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Description

PTX80 is a novel compound developed by Pi Therapeutics, primarily targeting the autophagy receptor p62/SQSTM1 for the treatment of cancer. This compound is a first-in-class inhibitor of protein degradation, which plays a crucial role in cancer cell survival and proliferation .

Preparation Methods

The synthesis of PTX80 involves targeting the triazolo ring compound methanesulfonate crystal form. The preparation method is designed to be simple and suitable for industrial large-scale production. The crystal form A-I of the compound methanesulfonate is prepared to ensure good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .

Chemical Reactions Analysis

PTX80 undergoes several types of chemical reactions, including:

    Oxidation: PTX80 can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can also undergo reduction reactions, which are essential for its activation and function.

    Substitution: PTX80 can participate in substitution reactions, where one functional group is replaced by another, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PTX80 has a wide range of scientific research applications, including:

Mechanism of Action

PTX80 exerts its effects by binding to the p62/SQSTM1 receptor, inducing a decrease in soluble p62 and the formation of insoluble p62 aggregates. This leads to the failure of polyubiquitinated proteins to colocalize with p62, causing proteotoxic stress and activation of the unfolded protein response. Ultimately, this results in apoptosis, making PTX80 a promising strategy for cancer treatment .

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

4-[(E)-[(5E)-5-[(4-cyanophenyl)methylidene]-1-[3-(dimethylamino)propylsulfonyl]-4-oxopiperidin-3-ylidene]methyl]benzonitrile

InChI

InChI=1S/C26H26N4O3S/c1-29(2)12-3-13-34(32,33)30-18-24(14-20-4-8-22(16-27)9-5-20)26(31)25(19-30)15-21-6-10-23(17-28)11-7-21/h4-11,14-15H,3,12-13,18-19H2,1-2H3/b24-14+,25-15+

InChI Key

ACOAFAKBTXAOQG-KOJZRSEWSA-N

Isomeric SMILES

CN(CCCS(=O)(=O)N1C/C(=C\C2=CC=C(C=C2)C#N)/C(=O)/C(=C/C3=CC=C(C=C3)C#N)/C1)C

Canonical SMILES

CN(C)CCCS(=O)(=O)N1CC(=CC2=CC=C(C=C2)C#N)C(=O)C(=CC3=CC=C(C=C3)C#N)C1

Origin of Product

United States

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